N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide
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Description
“N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide” is a chemical compound. It is related to a series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . It is also related to the compound N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide .
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases . The molecular weight of a related compound, N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is 198.18 .Scientific Research Applications
Synthesis of Novel Compounds
Research has led to the synthesis of novel compounds derived from pyrimidine and furan moieties for potential use in various applications. For example, the synthesis of new heterocyclic compounds such as thiazolopyrimidines and oxadiazepines derived from related structures has been reported. These compounds have shown significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antiprotozoal Agents
Compounds related to the structure of interest have been evaluated for their antimicrobial and antiprotozoal activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro activity against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Development of New Synthetic Methodologies
Research has also focused on the development of new synthetic methodologies for the construction of complex molecules containing pyrimidine and furan moieties. This includes the exploration of novel ring-opening reactions of oxadiazolo[3,4-d]pyrimidine oxides, leading to the synthesis of amino-substituted pyrimidines and further derivatization (Tannant & Wallace, 1982).
Molecular Docking and Drug Design
The structure has been a basis for molecular docking and drug design studies, aiming to develop novel therapeutic agents. For example, research involving the synthesis and preliminary evaluation of pyrimidiopyrazole derivatives has incorporated molecular docking to assess their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of this chemical scaffold in drug discovery processes (Rahmouni et al., 2016).
Properties
IUPAC Name |
N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-17-11-10(13(20)18(2)14(17)21)8(5-6-15-11)16-12(19)9-4-3-7-22-9/h3-7H,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNRQUNMMJZPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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